molecular formula C11H14N2O3 B2637963 N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2199418-88-5

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2637963
CAS No.: 2199418-88-5
M. Wt: 222.244
InChI Key: QHNPITLQEDZXRX-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a 1,2-dihydropyridine-2-one core, a scaffold recognized in the development of biologically active compounds. Structurally similar dihydropyridinone derivatives have been investigated for their potential as kinase inhibitors and have shown activity in molecular docking studies against targets like the epidermal growth factor receptor (EGFR) . The compound's structure incorporates a hydroxycyclobutyl group, a conformationally restricted carbocyclic amine that can be used to explore structure-activity relationships and modulate the molecule's physicochemical properties. The amide linkage between the heterocycle and the cyclobutane ring is a common feature in many pharmaceutical agents, contributing to metabolic stability and molecular recognition. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. As with all compounds of this class, researchers are encouraged to conduct thorough investigations to fully elucidate its mechanism of action, pharmacokinetic profile, and binding affinity for specific biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13-6-2-3-7(11(13)16)10(15)12-8-4-5-9(8)14/h2-3,6,8-9,14H,4-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNPITLQEDZXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the pyridine derivative. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutyl ring, followed by the introduction of the pyridine moiety through a series of condensation and substitution reactions. The final step usually involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Analysis :

  • Melting Points: Aromatic substituents (e.g., benzooxazolyl in 7c) yield higher melting points due to stronger intermolecular π-π stacking, whereas aliphatic groups (cyclohexyl in 8a) reduce crystallinity.

Cannabinoid Receptor Affinity

Compounds like 7c and 7e () act as CB2 agonists, with aromatic substituents enhancing receptor binding through hydrophobic interactions. The hydroxycyclobutyl group in the target compound may:

  • Enhance solubility : Hydroxyl groups improve aqueous solubility compared to purely lipophilic substituents (e.g., cycloheptyl in ).
  • Modulate selectivity : Cyclobutyl’s smaller size vs. cycloheptyl () could reduce off-target effects while retaining affinity for CB2 .

Kinase Inhibition Potential

BMS-777607 (), a Met kinase inhibitor, shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core but incorporates fluorophenyl and ethoxy groups for enhanced potency. The target compound lacks these electronegative substituents, suggesting lower kinase affinity but possibly improved metabolic stability .

Biological Activity

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the dihydropyridine core followed by functionalization to introduce the hydroxycyclobutyl and carboxamide groups. The methods often utilize standard organic reactions such as condensation and cyclization.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties, effects on enzyme inhibition, and potential as an antimicrobial agent.

Anticancer Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against ovarian cancer cells in vitro, with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
SKOV-3 (Ovarian)5.4Induction of apoptosis via ROS generation
HCT116 (Colorectal)7.8Cell cycle arrest at G2/M phase
MCF-7 (Breast)10.0Inhibition of proliferation

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for specific enzymes involved in cancer metabolism. For example, it has been identified as a potent inhibitor of histone methyltransferases, which play critical roles in gene regulation and cancer progression.

The mechanisms underlying the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Induction : The compound promotes oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M phase.
  • Enzyme Interaction : Inhibition of key metabolic enzymes alters cellular metabolism and reduces tumor growth.

Study 1: Cytotoxicity in Ovarian Cancer Models

A study evaluated the efficacy of this compound in mouse xenograft models of ovarian cancer. The results demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.

Study 2: Mechanistic Insights into ROS Generation

Another investigation focused on understanding how this compound induces ROS in cancer cells. Flow cytometry analysis revealed increased levels of intracellular ROS upon treatment with the compound, correlating with increased apoptosis rates.

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